3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide
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Overview
Description
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a suitable precursor. One common method involves the reaction of 5-methyl-1,2,4-triazole with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetonitrile or dichloromethane, and a brominating agent like N-bromosuccinimide (NBS). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different triazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl triazoles, while oxidation reactions can produce triazole oxides.
Scientific Research Applications
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Another bromomethyl compound with similar reactivity.
5-Methyl-1,2,4-triazole: The parent compound without the bromomethyl group.
1,2,4-Triazole: The basic triazole structure without any substituents.
Uniqueness
3-(Bromomethyl)-5-methyl-4H-1,2,4-triazole hydrobromide is unique due to the presence of both the bromomethyl and methyl groups on the triazole ring. This combination of functional groups imparts specific reactivity and properties that are not found in other similar compounds. For example, the bromomethyl group allows for easy substitution reactions, while the methyl group can influence the compound’s biological activity.
Properties
Molecular Formula |
C4H7Br2N3 |
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Molecular Weight |
256.93 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methyl-1H-1,2,4-triazole;hydrobromide |
InChI |
InChI=1S/C4H6BrN3.BrH/c1-3-6-4(2-5)8-7-3;/h2H2,1H3,(H,6,7,8);1H |
InChI Key |
CUMPGTPCNKDIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CBr.Br |
Origin of Product |
United States |
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